Ethyl 2,3-dicyano-3-phenylpropanoate
CAS No.: 5473-13-2
Cat. No.: VC7980281
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5473-13-2 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | ethyl 2,3-dicyano-3-phenylpropanoate |
| Standard InChI | InChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3 |
| Standard InChI Key | AJIQVNWYQUEXKT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Ethyl 2,3-dicyano-3-phenylpropanoate belongs to the class of cyanoacrylate esters, with a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Its structure integrates a phenyl group at the β-position relative to the ester functionality, flanked by two cyano groups at the α- and β-carbons. This configuration confers distinct electronic and steric properties, influencing its reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 796069-31-3 |
| Synonyms | NSC 29656, DTXSID40283097 |
| Solubility | Soluble in organic solvents |
The compound’s log P (octanol-water) value of 0.4 suggests moderate hydrophobicity, enabling its use in both polar and nonpolar reaction environments . The electron-withdrawing cyano groups enhance its susceptibility to nucleophilic attacks, making it a valuable substrate in condensation reactions.
Synthesis Methodologies and Industrial Production
Modern Industrial Synthesis
A patented innovation (CN1785966A) addresses these limitations by employing dimethyl sulfoxide (DMSO) as a reaction medium and sodium cyanide (NaCN) as a safer cyanide source . The optimized protocol involves:
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Reaction Setup: Ethyl cyanoacetate, paraformaldehyde (96%), and NaCN are combined in DMSO at 10–30°C for 20 hours.
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Workup: The mixture is neutralized with hydrochloric acid (pH 4–5), followed by extraction with dichloromethane.
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Purification: Vacuum distillation yields the final product with >98% purity .
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Cyanide Source | Potassium Cyanide (KCN) | Sodium Cyanide (NaCN) |
| Solvent | Ethanol | Dimethyl Sulfoxide (DMSO) |
| Yield | ~60% | Up to 85% |
| Purity | <95% | >98% |
| Toxicity | High (KCN) | Reduced (NaCN) |
The shift to NaCN reduces production costs by 20% and minimizes environmental hazards . DMSO’s high boiling point and solvation capacity enhance reaction efficiency, achieving an 85% yield compared to traditional methods .
Applications in Industrial and Research Contexts
Pesticide Intermediate
Ethyl 2,3-dicyano-3-phenylpropanoate serves as a precursor in synthesizing pyrethroid-like insecticides. Its cyano groups facilitate the formation of heterocyclic structures critical for insect neurotoxin activity . For example, it is a key intermediate in producing cyhalothrin, a broad-spectrum insecticide.
Organic Synthesis
The compound participates in Knoevenagel condensations, a reaction class pivotal for constructing α,β-unsaturated carbonyl compounds . Its dual cyano groups act as electron-withdrawing substituents, stabilizing enolate intermediates and driving condensation with aldehydes or ketones.
Example Reaction:
This reactivity is exploited in synthesizing conjugated polymers and pharmaceutical intermediates .
Comparative Analysis with Related Compounds
Ethyl 2,3-Dioxo-3-Phenylpropanoate 2-Hydrazone
This analog (CAS 91087-90-0) replaces cyano groups with oxo and hydrazone functionalities, altering its electronic profile. With a molecular weight of 220.23 g/mol, it demonstrates higher polarity (PSA = 81.75) compared to ethyl 2,3-dicyano-3-phenylpropanoate (PSA = 65.10) . Such differences influence solubility and binding affinities in biological systems.
Malononitrile Derivatives
Malononitrile-based compounds share the dicyano motif but lack the phenyl and ester groups. Their simpler structures limit utility in multi-step syntheses, underscoring ethyl 2,3-dicyano-3-phenylpropanoate’s versatility .
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